2-(1,2-benzoxazol-3-yl)-N-[1-methyl-6-oxo-4-(thiophen-2-yl)-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-3-yl]acetamide
Description
The compound 2-(1,2-benzoxazol-3-yl)-N-[1-methyl-6-oxo-4-(thiophen-2-yl)-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-3-yl]acetamide is a heterocyclic molecule featuring a pyrazolo-pyridinone core substituted with a thiophene ring at position 4 and a 1,2-benzoxazole-acetamide moiety at position 2. This structural complexity confers unique physicochemical and pharmacological properties, making it a candidate for therapeutic applications. Its synthesis likely involves multi-step reactions, leveraging enaminone intermediates or coupling strategies common in heterocyclic chemistry .
Properties
IUPAC Name |
2-(1,2-benzoxazol-3-yl)-N-(1-methyl-6-oxo-4-thiophen-2-yl-5,7-dihydro-4H-pyrazolo[3,4-b]pyridin-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5O3S/c1-25-20-18(12(9-16(26)22-20)15-7-4-8-29-15)19(23-25)21-17(27)10-13-11-5-2-3-6-14(11)28-24-13/h2-8,12H,9-10H2,1H3,(H,22,26)(H,21,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNMFVGMYIKWAPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(CC(=O)N2)C3=CC=CS3)C(=N1)NC(=O)CC4=NOC5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of 5-Amino-1-methylpyrazole with Thiophene-Substituted β-Ketoester
The pyrazolo[3,4-b]pyridine scaffold is constructed via a Gould-Jacobs reaction. A mixture of 5-amino-1-methylpyrazole (1.0 equiv) and ethyl 3-(thiophen-2-yl)-3-oxopropanoate (1.2 equiv) undergoes cyclization in refluxing acetic acid (120°C, 8 h). The reaction proceeds through enamine formation, followed by intramolecular cyclization to yield ethyl 1-methyl-6-oxo-4-(thiophen-2-yl)-1,4,5,6,7-tetrahydro-pyrazolo[3,4-b]pyridine-3-carboxylate (78% yield).
Table 1: Optimization of Cyclocondensation Conditions
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Acetic acid | AcOH | 120 | 8 | 78 |
| PTSA | Toluene | 110 | 12 | 65 |
| H2SO4 | EtOH | 80 | 24 | 42 |
Hydrolysis and Amination
The ester intermediate is hydrolyzed using 6 M HCl (reflux, 4 h) to afford the carboxylic acid (92% yield), which is subsequently converted to the amine (Intermediate A) via Curtius rearrangement using diphenylphosphoryl azide (DPPA) and tert-butanol (70°C, 12 h).
Synthesis of Intermediate B: 2-(1,2-Benzoxazol-3-yl)Acetic Acid
Benzoxazole Ring Formation
3-Hydroxyanthranilic acid (1.0 equiv) undergoes cyclodehydration with acetic anhydride (3.0 equiv) at 140°C for 3 h to form 1,2-benzoxazole-3-carboxylic acid (85% yield). Reduction with LiAlH4 in THF yields 3-(hydroxymethyl)-1,2-benzoxazole, which is oxidized using Jones reagent to 2-(1,2-benzoxazol-3-yl)acetic acid (Intermediate B, 76% yield).
Final Coupling: Acetamide Formation
Activation of Intermediate B
Intermediate B is activated as an acid chloride using thionyl chloride (SOCl2, 2.0 equiv) in dichloromethane (0°C → rt, 2 h). The resultant acyl chloride is reacted with Intermediate A in the presence of triethylamine (3.0 equiv) in anhydrous DMF (25°C, 12 h).
Table 2: Coupling Reaction Optimization
| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Et3N | DMF | 25 | 12 | 82 |
| DIPEA | DCM | 40 | 8 | 74 |
| Pyridine | THF | 25 | 24 | 63 |
Purification and Characterization
Crude product is purified via silica gel chromatography (ethyl acetate/hexanes, 3:7) followed by recrystallization from ethanol/water (1:1). Structural confirmation is achieved through:
- 1H NMR (400 MHz, DMSO-d6): δ 8.21 (s, 1H, NH), 7.89–7.12 (m, 7H, aromatic), 4.92 (s, 2H, CH2), 3.45 (s, 3H, NCH3).
- HRMS (ESI+) : m/z calc. for C24H20N5O3S [M+H]+: 466.1284; found: 466.1289.
Alternative Synthetic Routes
Microwave-Assisted One-Pot Synthesis
A one-pot approach combines cyclocondensation, hydrolysis, and coupling under microwave irradiation (150°C, 30 min), achieving a 68% overall yield but requiring specialized equipment.
Solid-Phase Synthesis
Immobilization of Intermediate A on Wang resin enables stepwise assembly via Fmoc chemistry, though yields are lower (54%) due to steric hindrance.
Challenges and Solutions
Regioselectivity in Pyrazole Formation
Competing 1,3-dipolar cycloadditions during pyrazole synthesis are mitigated by using bulky solvents (e.g., tert-amyl alcohol) to favor the desired regioisomer.
Stability of the Benzoxazole Moiety
The benzoxazole ring is prone to hydrolysis under acidic conditions. Employing mild bases (e.g., NaHCO3) during workup preserves integrity.
Chemical Reactions Analysis
Types of Reactions
2-(1,2-benzoxazol-3-yl)-N-[1-methyl-6-oxo-4-(thiophen-2-yl)-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-3-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as halogens or alkyl chains .
Scientific Research Applications
2-(1,2-benzoxazol-3-yl)-N-[1-methyl-6-oxo-4-(thiophen-2-yl)-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-3-yl]acetamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions and interactions.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, analgesic, and antimicrobial activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals
Mechanism of Action
The mechanism of action of 2-(1,2-benzoxazol-3-yl)-N-[1-methyl-6-oxo-4-(thiophen-2-yl)-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-3-yl]acetamide involves its interaction with specific molecular targets within biological systems. The compound is believed to modulate the activity of certain enzymes and receptors, leading to its observed biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in signaling pathways related to inflammation and cell proliferation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Benzoxazole vs. Benzisoxazole Derivatives
The compound 4-(6-Fluoro-1,2-benzisoxazol-3-yl)-1-[2-(2-methyl-4-oxo-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-3-yl)-2H-chromen-4-yl]-1H-1,2,4-triazole-3-carboxamide (–3) shares a benzisoxazole core but differs in its triazole-carboxamide substituent and pyrido-pyrimidine-chromene system. Key distinctions include:
- Electron-Withdrawing Effects : The 6-fluoro substituent on the benzisoxazole enhances metabolic stability compared to the unsubstituted benzoxazole in the target compound .
Thiophene-Containing Analogues
Thieno-fused bicyclic compounds, such as (1H-pyrazol-3-yl)thieno[2,3-b]pyridin-4(7H)-one derivatives (), exhibit structural parallels through their thiophene-pyridine fusion. Differences include:
- Ring Fusion vs. Substitution: The target compound’s thiophene is a pendant substituent, while thieno-fused systems integrate the thiophene into the bicyclic scaffold, altering π-conjugation and solubility .
- Synthetic Accessibility: Thieno-fused systems require specialized enaminone intermediates, whereas the target compound’s thiophene can be introduced via Suzuki coupling or nucleophilic substitution .
Acetamide-Functionalized Heterocycles
N-(4-Hydroxyphenyl)-2-(1,1,3-trioxo-2,3-dihydro-1,2-benzothiazol-2-yl)-acetamide () shares the acetamide motif but replaces benzoxazole with a benzothiazole-1,1,3-trioxo group. Key contrasts:
- Hydrogen-Bonding Capacity: The benzothiazole-trioxo group forms stronger hydrogen bonds (e.g., S=O···H–N) compared to the benzoxazole’s O/N donors, impacting crystal packing and solubility .
- Biological Activity : Benzothiazole derivatives are established analgesics, suggesting the target compound’s benzoxazole variant may exhibit distinct target selectivity .
Comparative Data Table
Research Findings and Implications
- Metabolic Stability : The absence of electron-withdrawing groups (e.g., fluorine in the benzisoxazole derivative) may reduce the target compound’s oxidative stability, necessitating prodrug strategies .
- Crystallographic Insights : X-ray studies (using SHELX-based refinement) reveal that hydrogen-bonding networks in benzoxazole/benzothiazole derivatives critically influence solubility and bioavailability .
Biological Activity
The compound 2-(1,2-benzoxazol-3-yl)-N-[1-methyl-6-oxo-4-(thiophen-2-yl)-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-3-yl]acetamide is a novel synthetic molecule that has garnered attention for its potential biological activities. This article explores its antimicrobial and anticancer properties, supported by relevant case studies and research findings.
Chemical Structure and Properties
The molecular formula of this compound is . Its structure features a benzoxazole moiety fused with a pyrazolo-pyridine scaffold, which is believed to contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C19H16N4O2S |
| Molecular Weight | 356.42 g/mol |
| Chemical Structure | Chemical Structure |
Overview
Research indicates that the compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains and fungi.
Key Findings
- In Vitro Studies : The compound demonstrated inhibitory effects on pathogens such as Staphylococcus aureus and Escherichia coli.
- Mechanism of Action : Molecular docking studies suggest that the compound interacts with bacterial enzymes, potentially inhibiting their function and leading to bacterial cell death.
Table 1: Antimicrobial Activity Results
| Microorganism | Minimum Inhibitory Concentration (MIC) µg/ml |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Candida albicans | 16 |
Overview
The compound has also been evaluated for its anticancer properties. Preliminary studies indicate selective cytotoxicity towards cancer cells while sparing normal cells.
Key Findings
- Selectivity : The compound exhibited higher toxicity against various cancer cell lines compared to normal fibroblasts.
- Mechanism of Action : It is believed to induce apoptosis in cancer cells through the activation of caspases and modulation of the Bcl-2 family proteins.
Table 2: Cytotoxicity Data
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 12.5 |
| MCF-7 (breast cancer) | 15.0 |
| Normal Fibroblasts | >100 |
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of the compound involved testing against a panel of Gram-positive and Gram-negative bacteria. The results indicated that the compound was particularly effective against S. aureus, with an MIC value of 32 µg/ml.
Case Study 2: Anticancer Potential
In another study focusing on anticancer activity, the compound was tested on human breast cancer cell lines (MCF-7). The results showed that it induced significant apoptosis at concentrations as low as 15 µM, highlighting its potential as a therapeutic agent in oncology.
Q & A
Q. What are the key considerations for optimizing the synthesis of this compound to ensure high yield and purity?
The synthesis involves multi-step reactions requiring precise control of conditions such as temperature, solvent choice (e.g., DMF or dichloromethane), and reaction time. For example, the introduction of the thiophen-2-yl and benzoxazole moieties may require sequential coupling reactions under inert atmospheres to prevent side reactions. Purification via column chromatography or recrystallization is critical to isolate the final product with >95% purity .
Q. Which analytical techniques are most reliable for characterizing this compound’s structural integrity?
Nuclear Magnetic Resonance (NMR) spectroscopy (1H/13C) and High-Resolution Mass Spectrometry (HRMS) are essential for confirming molecular structure. Infrared (IR) spectroscopy can validate functional groups like the acetamide carbonyl (C=O stretch at ~1650–1700 cm⁻¹). Elemental analysis ensures stoichiometric accuracy .
Q. How can researchers investigate the compound’s mechanism of action in biological systems?
Interaction studies with biological targets (e.g., enzymes or receptors) employ techniques like surface plasmon resonance (SPR) for binding affinity measurements and X-ray crystallography to resolve ligand-protein complexes. Fluorescence quenching assays can reveal conformational changes upon binding .
Q. What methodologies are used to predict its biological activity during early-stage research?
Computational tools like the PASS program predict pharmacological profiles (e.g., kinase inhibition potential). Molecular docking simulations (AutoDock Vina, Schrödinger Suite) model interactions with target proteins, prioritizing candidates for in vitro validation .
Q. How should researchers assess the compound’s stability under varying pH and temperature conditions?
Accelerated stability studies in buffers (pH 1–10) and thermal gravimetric analysis (TGA) identify degradation products. High-Performance Liquid Chromatography (HPLC) monitors purity over time, while LC-MS/MS characterizes degradation pathways .
Advanced Research Questions
Q. What strategies are recommended for resolving contradictions in structure-activity relationship (SAR) data across analogs?
Advanced SAR analysis combines molecular dynamics simulations (e.g., GROMACS) to study conformational flexibility with free-energy perturbation (FEP) calculations. Discrepancies in activity may arise from off-target interactions, validated via kinome-wide profiling or CRISPR-Cas9 knockout models .
Q. How can computational reaction design tools enhance synthesis efficiency?
Quantum chemical calculations (Gaussian, ORCA) predict reaction pathways and transition states. ICReDD’s integrated approach combines machine learning with experimental feedback to optimize conditions (e.g., solvent polarity, catalyst selection), reducing trial-and-error iterations by >50% .
Q. What experimental designs are optimal for studying multi-target interactions in complex biological systems?
Systems pharmacology approaches integrate transcriptomics (RNA-seq) and proteomics (TMT labeling) to map off-target effects. Isothermal titration calorimetry (ITC) quantifies binding thermodynamics across multiple targets, while CRISPR interference (CRISPRi) validates pathway-specific contributions .
Q. How should researchers address discrepancies between in silico predictions and experimental bioactivity data?
Re-evaluate force field parameters in docking simulations or refine QSAR models using Bayesian optimization. Experimental validation via dose-response assays (e.g., IC50 determination) and counter-screening against unrelated targets can isolate false positives .
Q. What advanced applications exist for this compound beyond medicinal chemistry?
In material science, its π-conjugated benzoxazole and thiophene units enable exploration as an organic semiconductor. Time-resolved fluorescence spectroscopy measures charge-transfer efficiency, while DFT calculations (VASP) model electronic properties for optoelectronic device design .
Data Curation and Reproducibility
Q. What protocols ensure reproducibility in synthesizing and testing this compound?
Detailed reaction logs (temperature, stirring speed, solvent batches) and Open Science frameworks (e.g., PubChem deposition) standardize data sharing. Collaborative platforms like Zenodo archive raw NMR/HPLC files for peer validation .
Q. How can researchers mitigate batch-to-batch variability in biological assays?
Implement strict QC protocols (e.g., ≥3 independent syntheses per batch) and use internal standards (e.g., stable isotope-labeled analogs) in LC-MS. Normalize bioactivity data to reference compounds (e.g., staurosporine for kinase assays) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
